SPDP-PEG24-acid

Übersicht

Beschreibung

SPDP-PEG24-acid is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the conjugation of two essential ligands necessary for PROTAC molecule formation, enabling selective protein degradation via the ubiquitin-proteasome system within cells .

Wirkmechanismus

Target of Action

SPDP-PEG24-acid is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of this compound, therefore, are the E3 ubiquitin ligase and the specific protein that the PROTAC is designed to degrade .

Mode of Action

The this compound linker connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This enables the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein . The proximity of the E3 ligase to the target protein brought about by the PROTAC facilitates the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, an intracellular protein degradation machinery, leading to the degradation of the target protein .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation within cells . By inducing the degradation of specific target proteins, this compound can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

The pegylation of the linker is known to improve the solubility and stability of the protac, potentially enhancing its bioavailability .

Result of Action

The primary result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects at the molecular and cellular levels depending on the role of the target protein .

Action Environment

The action of this compound, like other PROTACs, takes place intracellularly . The stability and efficacy of this compound can be influenced by various environmental factors within the cell, such as the presence of the E3 ligase and the target protein, the activity of the proteasome, and the intracellular concentration of the PROTAC

Biochemische Analyse

Biochemical Properties

SPDP-PEG24-acid is involved in biochemical reactions as a linker that connects two ligands: one for an E3 ubiquitin ligase and the other for a target protein. This compound interacts with various enzymes, proteins, and biomolecules, primarily through its disulfide bond and carboxylic acid moieties. The disulfide bond in this compound is cleavable, allowing it to react readily with amine and thiol groups. This interaction is essential for the formation of stable conjugates that can be used in intracellular crosslinking reactions .

Cellular Effects

This compound influences various cellular processes by facilitating the degradation of target proteins. This compound affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By enabling the selective degradation of specific proteins, this compound can alter the cellular environment, leading to changes in cell behavior and function. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis .

Molecular Mechanism

The mechanism of action of this compound involves its role as a linker in PROTAC molecules. This compound binds to both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. This interaction facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome. The cleavable disulfide bond in this compound allows for the release of the target protein once ubiquitination is complete, ensuring efficient protein degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under recommended storage conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound maintains its efficacy in facilitating protein degradation over extended periods, although some degradation of the compound itself may occur .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively facilitates the degradation of target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential off-target protein degradation and disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s disulfide bond is cleaved by cellular reductants, releasing the active components that participate in protein degradation. This process can affect metabolic flux and metabolite levels within the cell, influencing overall cellular metabolism. The involvement of this compound in these pathways highlights its potential impact on cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The polyethylene glycol moiety enhances the solubility and stability of the compound, facilitating its movement within the cellular environment. This compound can accumulate in specific cellular compartments, where it exerts its effects on target proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. The compound’s targeting signals and post-translational modifications direct it to specific organelles, where it interacts with target proteins. This subcellular localization is crucial for the compound’s activity, as it ensures that this compound can effectively facilitate protein degradation in the appropriate cellular context .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

SPDP-PEG24-acid is synthesized by linking SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) with a polyethylene glycol chain terminated with a carboxylic acid group. The synthesis involves the following steps:

Activation of SPDP: SPDP is activated by reacting with a base, forming an intermediate that can react with polyethylene glycol.

PEGylation: The activated SPDP is then reacted with polyethylene glycol to form SPDP-PEG24.

Carboxylation: The terminal hydroxyl group of the polyethylene glycol chain is converted to a carboxylic acid group using appropriate reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of SPDP are activated using industrial-grade bases.

Mass PEGylation: The activated SPDP is reacted with polyethylene glycol in large reactors.

Carboxylation at Scale: The terminal hydroxyl group is converted to a carboxylic acid group using industrial reagents and conditions.

Analyse Chemischer Reaktionen

Types of Reactions

SPDP-PEG24-acid undergoes several types of chemical reactions:

Substitution Reactions: The SPDP moiety contains a cleavable disulfide bond that can react with amine and thiol groups.

Common Reagents and Conditions

EDC, DCC, HATU: Used for coupling reactions with primary amines.

Reducing Agents: Used to cleave the disulfide bond in the SPDP moiety.

Major Products

Amine-Conjugated Products: Formed by coupling the carboxylic acid group with primary amines.

Thiol-Conjugated Products: Formed by reacting the SPDP moiety with thiol groups.

Wissenschaftliche Forschungsanwendungen

SPDP-PEG24-acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

SPDP-PEG24-propionic acid: A similar compound with a propionic acid group instead of a carboxylic acid group.

Sulfo-LC-SPDP: A cleavable crosslinker with a similar disulfide bond but different functional groups.

Uniqueness

SPDP-PEG24-acid is unique due to its combination of a cleavable disulfide bond, a polyethylene glycol chain, and a terminal carboxylic acid group. This combination provides versatility in conjugation reactions and enhances the solubility and stability of the resulting bioconjugates .

Biologische Aktivität

SPDP-PEG24-acid is a specialized polyethylene glycol (PEG)-based linker that plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is designed to facilitate the conjugation of two essential ligands, thereby enabling selective protein degradation through the ubiquitin-proteasome system. The unique structure of this compound, which includes a cleavable disulfide bond and a carboxylic acid moiety, enhances its utility in various biochemical applications, particularly in drug development and protein research.

Target and Mode of Action

This compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This dual-ligand configuration is critical for the effective targeting and degradation of specific proteins within cells. The compound operates intracellularly, influencing key cellular pathways and processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system, which is essential for protein homeostasis. By promoting the degradation of specific proteins, this compound can modulate various cellular functions, including cell signaling, gene expression, and metabolic processes. For instance, by degrading oncogenic proteins, this compound can potentially inhibit cancer cell proliferation and induce apoptosis .

Pharmacokinetics

The incorporation of PEG into this compound improves its solubility and stability, which enhances its bioavailability in biological systems. This property is particularly advantageous in therapeutic applications where effective delivery to target sites is crucial .

This compound exhibits several notable biochemical properties:

- Cleavable Disulfide Bond : This feature allows for stable yet reversible linking with thiol groups, facilitating precise control over conjugation reactions.

- Hydrophilic PEG Spacer : The PEG component significantly increases solubility in aqueous environments, reducing aggregation and enhancing the stability of bioconjugates formed with this linker .

Cellular Effects

The effects of this compound on cellular processes are profound:

- Protein Degradation : By enabling targeted degradation of specific proteins, it alters cellular environments and can lead to significant changes in cell behavior.

- Modulation of Signaling Pathways : The selective degradation facilitated by this compound can influence various signaling pathways, potentially leading to therapeutic outcomes in diseases such as cancer .

Preparation Methods

The synthesis of this compound involves several key steps:

- Activation of SPDP : The initial step involves activating SPDP through reaction with a base.

- PEGylation : The activated SPDP is then reacted with a PEG chain to form SPDP-PEG24.

- Carboxylation : Finally, the terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group using appropriate reagents.

Major Products

This compound can yield various conjugates:

- Amine-Conjugated Products : Formed by coupling with primary amines.

- Thiol-Conjugated Products : Resulting from reactions with thiol groups .

Applications in Scientific Research

This compound has diverse applications across multiple fields:

- Chemistry : It is extensively used as a linker in PROTAC synthesis to study protein degradation mechanisms.

- Biology : The compound aids in protein conjugation studies, linking proteins via thiol groups to investigate protein-protein interactions.

- Medicine : It plays a pivotal role in developing targeted therapies aimed at degrading disease-related proteins.

- Industry : Utilized in producing bioconjugates for various industrial applications .

Comparison with Similar Compounds

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Cleavable disulfide bond; PEG spacer | Versatile conjugation; improved solubility |

| SPDP-PEG24-propionic acid | Similar structure; propionic acid group | Different functional group affecting reactivity |

| Sulfo-LC-SPDP | Cleavable crosslinker; different functional groups | Specific applications in diagnostics and research |

This compound stands out due to its combination of functionalities that enhance its efficacy in bioconjugation and therapeutic applications .

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

-

Targeted Protein Degradation :

- A study demonstrated that using this compound as part of a PROTAC system could effectively degrade mutant oncogenic proteins in cancer cells, leading to reduced proliferation rates and increased apoptosis.

- Protein Conjugation Studies :

- Drug Development Applications :

Eigenschaften

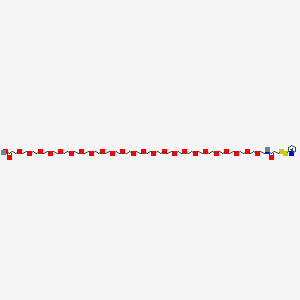

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H110N2O27S2/c62-57(5-56-89-90-58-3-1-2-6-61-58)60-7-9-66-11-13-68-15-17-70-19-21-72-23-25-74-27-29-76-31-33-78-35-37-80-39-41-82-43-45-84-47-49-86-51-53-88-55-54-87-52-50-85-48-46-83-44-42-81-40-38-79-36-34-77-32-30-75-28-26-73-24-22-71-20-18-69-16-14-67-12-10-65-8-4-59(63)64/h1-3,6H,4-5,7-56H2,(H,60,62)(H,63,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIVUQZDUBNJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H110N2O27S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1343.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.